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Abstract

This technical guide provides a comprehensive overview of 2-lodopentane (CAS: 637-97-8), a
secondary alkyl iodide crucial to various fields of organic synthesis. As a versatile chemical
intermediate, its utility spans the creation of complex molecular architectures and the
introduction of specific functional groups. This document details its physicochemical properties,
spectroscopic data, established synthesis protocols, key chemical reactions, and safety
information. The content is structured to serve as a practical resource for professionals in
research, development, and pharmaceutical sciences, offering detailed experimental
procedures and visual representations of chemical pathways to facilitate its application in the
laboratory.

Core Chemical and Physical Properties

2-lodopentane, also known as sec-amyl iodide, is an organic compound classified as a
haloalkane.[1] Its molecular formula is CsHi1l.[1][2][3] Structurally, it is a five-carbon straight-
chain alkane with an iodine atom attached to the second carbon, which defines it as a
secondary alkyl halide.[1][2] This structural feature is paramount as it dictates the compound's
reactivity, particularly in substitution and elimination reactions.[2] The carbon-iodine (C-1) bond
is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent
leaving group and making iodoalkanes like 2-lodopentane highly reactive compared to their
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bromo- and chloro-analogs.[2] It is typically a colorless liquid at room temperature with a

characteristic odor.[1]

Property Value Reference
CAS Number 637-97-8 [1131[4][5]
Molecular Formula CsHaial [1112113114]
Molecular Weight 198.05 g/mol [2][3][4][6]
Boiling Point 146.6 °C at 760 mmHg [21151[7]
Density 1.52 g/cm3 [21151[7]
Refractive Index (n20/D) 1.497 [21[51[7]

Melting Point

-85.6 °C (estimate)

[7]

Flash Point

44.6 °C

[5117]

Vapor Pressure

5.82 mmHg at 25 °C

[5117]

Solubility

Slightly soluble in water; highly
soluble in organic solvents like

ethanol, ether, and chloroform.

[2]7]

XLogP3

3.4

[7](8]

Spectroscopic Profile

The structural identification and purity assessment of 2-lodopentane rely on standard

spectroscopic techniques. The following table summarizes key spectral data.

Table 2: Spectroscopic Data for 2-lodopentane
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Technique Data Highlights Reference

Electron ionization mass
spectra are available in the

Mass Spectrometry (MS) NIST database. A notable [41191[10]
fragment ion peak may be

observed at m/z = 183.

Vapor phase IR spectra are
available. A characteristic C-I

Infrared (IR) Spectroscopy o _ [4][9][11][12]
stretching vibration absorption

is expected around 500 cm~1.

Spectral data has been
13C NMR Spectroscopy reported and is available in [4]
databases.

Semi-standard non-polar: 873,
Kovats Retention Index 864.8; Standard polar: 1177, [4]
1092.

Synthesis of 2-lodopentane

2-lodopentane can be synthesized through several established routes, primarily involving
nucleophilic substitution on a suitable precursor. The most common laboratory methods start
from 2-pentanol or involve a halogen exchange from 2-bromopentane.

Established Synthetic Routes

o From 2-Pentanol: The hydroxyl group of 2-pentanol can be substituted with iodine using
various reagents. A common method involves using a combination of iodine with a
phosphorus-containing compound like triphenylphosphine.[2] This reaction proceeds through
the formation of an iodophosphonium intermediate which is then susceptible to nucleophilic
attack.[2]

o From 2-Bromopentane (Finkelstein Reaction): This is a classic halogen exchange reaction
where the bromine atom is displaced by an iodide ion, typically from a salt like sodium iodide
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(Nal) in a suitable solvent such as acetone. A reported synthesis using an iodide source in
water with a phase-transfer catalyst at 110 °C gave a 38% vyield.[7]

Experimental Protocol: Synthesis from (*)-2-Pentanol

This protocol is based on a reported method for the iodination of alcohols using
triphenylphosphine and iodine.[7]

Materials:

e (¥)-2-Pentanol

o Triphenylphosphine (PPhs)

e lodine (I2)

e 1H-Imidazole

e Dichloromethane (DCM), anhydrous

e Saturated aqueous sodium thiosulfate (Na2S20s3) solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere
(e.g., Nitrogen), dissolve triphenylphosphine and 1H-imidazole in anhydrous
dichloromethane.

e Cool the flask to 0 °C using an ice bath.

o Slowly add solid iodine (I2) to the stirred solution. The mixture will turn into a dark brown
slurry.

e Add (z)-2-pentanol dropwise to the reaction mixture at O °C.
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 Allow the reaction to stir at 0 °C for approximately 2 hours. Monitor the reaction progress
using Thin Layer Chromatography (TLC).

» Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate
solution to consume any unreacted iodine. The color should fade to pale yellow or colorless.

o Transfer the mixture to a separatory funnel and extract the aqueous layer with
dichloromethane.

» Combine the organic layers and wash sequentially with water and then brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The crude product can be purified by fractional distillation to yield pure 2-iodopentane. A
literature yield for this type of reaction is reported to be around 32%.[7]

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-lodopentane from 2-Pentanol.

Chemical Reactivity and Synthetic Applications

As a secondary alkyl iodide, 2-lodopentane is a versatile substrate capable of participating in a
range of reactions, making it a valuable building block in complex organic synthesis.[2]

Key Reaction Pathways

» Nucleophilic Substitution (Sn1/Sn2): Due to its secondary nature, 2-lodopentane can
undergo both Sn1 and Sn2 reactions. The dominant pathway is determined by the reaction
conditions, including the strength of the nucleophile, the solvent polarity, and the
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temperature.[2] Strong, unhindered nucleophiles in polar aprotic solvents favor the Sn2
pathway, while weak nucleophiles in polar protic solvents favor the Sn1 pathway.

o Elimination (E1/E2): Competition with substitution is common. Strong, bulky bases favor the
E2 mechanism, leading to the formation of pentene isomers (primarily 2-pentene by Zaitsev's
rule).[2] E1 reactions can occur under conditions that also favor Sn1 reactions.

o Organometallic Formations: 2-lodopentane is a key precursor for forming organometallic
reagents.[2] The most common is the Grignard reagent, sec-pentylmagnesium iodide,
formed by reacting 2-iodopentane with magnesium metal. This nucleophilic reagent is
invaluable for creating new carbon-carbon bonds.[2] For instance, its reaction with carbon
dioxide followed by an acidic workup yields 2-methylhexanoic acid.[2]

o Radical Reactions: The relatively weak C-1 bond can undergo homolytic cleavage when
exposed to initiators like UV light, forming a highly reactive 2-pentyl radical.[2]

2-lodopentane

Weak Base
Protic Solvent

Strong Nu~ Weak Nu~

Aprotic Solvent Protic Solvent Mg, Ether

Strong, Bulky Base

/gﬁbstitution Elimination Organometallic
\/

Sn2 Pro_duct Snl Prod_uct 2-Pentene (E2) Pentenes (E1) sec-PentyImagnesnum
(Inversion) (Racemic) lodide

Click to download full resolution via product page

Caption: Major reaction pathways available to 2-lodopentane.

Application in Drug Development

While a versatile building block, the direct application of 2-lodopentane in final drug structures
is less common than its use as an intermediate. Its primary role is in the alkylation of
nucleophilic substrates to build out the carbon skeleton of a target molecule.
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A notable example is its use as a reagent in the synthesis of Thiopental, a barbiturate drug
used for the induction of anesthesia.[7] In this synthesis, 2-iodopentane acts as an
electrophile to alkylate a key intermediate, introducing the sec-pentyl side chain that is
characteristic of the final drug molecule.

Thiourea-Malonic Ester Nucl hil
Derivative (Nucleophile) Alkylation Step

[Z-Iodopentane (Electrophile)]/'

Click to download full resolution via product page

Alkylated Intermediate  (Precursor to Thiopental)

Caption: Role of 2-lodopentane in the synthesis of a Thiopental precursor.

Safety and Handling

2-lodopentane is a hazardous chemical and must be handled with appropriate safety
precautions in a well-ventilated fume hood. It is flammable and harmful if ingested or inhaled.[4]
It is also a skin and severe eye irritant.[4]

Pictogram(s) Hazard Statement(s)

L..:jalt text DangerH226: Flammable liquid and vapor.[4]

. H302: Harmful if swallowed.[4] H315: Causes
Walt text skin irritation.[4] H318: Causes serious eye
Balt text damage.[4] H334: May cause allergy or asthma

symptoms or breathing difficulties if inhaled.[4]

waalt text H335: May cause respiratory irritation.[4]

o Handling: Wear appropriate personal protective equipment (PPE), including safety goggles,
a lab coat, and chemically resistant gloves.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.lookchem.com/ProductWholeProperty_LCPL274084.htm
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body-img
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://www.benchchem.com/product/b127505?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://pubchem.ncbi.nlm.nih.gov/compound/2-Iodopentane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from
heat, sparks, and open flames.

» Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-lodopentane (CAS 637-97-8) is a highly reactive and synthetically useful secondary alkyl
iodide. Its value lies in the lability of the carbon-iodine bond, which allows it to serve as an
excellent substrate in a wide array of nucleophilic substitution, elimination, and organometallic
reactions. For researchers and professionals in drug development, 2-lodopentane serves as a
key building block for constructing complex organic molecules, enabling the synthesis of novel
compounds with potential therapeutic applications. A thorough understanding of its properties,
reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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